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5'-Ethynyl-2'-deoxycytidine

Long-term cell proliferation assay DNA synthesis monitoring Click chemistry labeling

Standard thymidine-based click probes (EdU, BrdU) induce cytotoxicity, require harsh DNA denaturation, or fail in specific viral systems. 5'-Ethynyl-2'-deoxycytidine (EdC) solves these limitations via the deoxycytidine salvage pathway. - **Lower toxicity** than EdU across human cell lines; ideal for longitudinal proliferation and differentiation tracking. - **Denaturation-free click detection** (CuAAC) without sample integrity loss. - **Validated for:** HSV-1 antiviral assays (ID50 = 0.2 μg/mL), adenovirus genome labeling (superior signal to EdU), and cellular cytidine deaminase (CDD) activity measurement. - **Metabolic note:** Converted to EdU in CDD-expressing cells; leverage this for deaminase studies.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
Cat. No. B10775044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Ethynyl-2'-deoxycytidine
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17)
InChIKeyLZOQKZZXWGGLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EdC: Click Chemistry Probe for DNA Synthesis


5'-Ethynyl-2'-deoxycytidine (EdC, CAS 69075-47-4) is a synthetic 5-substituted 2'-deoxycytidine nucleoside analog characterized by an ethynyl moiety at the C5 position of the pyrimidine ring . This structural feature confers a terminal alkyne functional group that enables bioorthogonal click chemistry detection without requiring DNA denaturation [1]. EdC functions as a substrate for cellular kinases and DNA polymerases, becoming incorporated into nascent DNA during replication, and also exhibits direct antiviral activity through inhibition of viral thymidine kinase and thymidylate synthetase [2]. The compound is commercially available as a crystalline solid (purity ≥98%) with molecular formula C₁₁H₁₃N₃O₄ and molecular weight 251.24 g/mol .

1
CuAAC click chemistry probe for DNA synthesis detection
Compatible with standard azide-alkyne cycloaddition workflows
2
Deoxycytidine salvage pathway entry via deoxycytidine kinase
Distinct metabolic routing from thymidine-based probes like EdU
3
May support cytidine deaminase activity studies
Metabolic probe context; reported complete conversion to EdU in CDD-expressing lines

Why EdC Cannot Be Replaced by EdU or BrdU


EdC occupies a distinct functional niche that prevents simple substitution with 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU) in long-term DNA labeling studies. EdU exhibits time-dependent cytotoxicity that compromises cell viability during extended incubations, a liability not shared by EdC when combined with thymidine [1]. Conversely, in HSV-1-infected systems, the viral thymidine kinase preferentially phosphorylates EdC, yielding incorporation efficiencies comparable to EdU only in this specific virological context, whereas in non-infected or HCMV/KSHV-infected cells, EdC incorporation is significantly lower than EdU [2]. BrdU requires harsh DNA denaturation (acid or heat treatment) for antibody detection, which can damage sample integrity and antigenicity [3], whereas EdC's ethynyl group enables gentle click chemistry detection that preserves cellular architecture [1]. These context-dependent performance characteristics mean that substituting EdC without understanding the specific experimental conditions risks either excessive cytotoxicity (if using EdU long-term) or compromised labeling sensitivity (if using EdC in short-pulse non-HSV-1 experiments).

EdC Deoxycytidine kinase
EdU / BrdU Thymidine kinase entry point; metabolic routing may not transfer directly. Salvage pathway mismatch limits direct substitution.
EdC Lower cytotoxicity profile
EdU Reported time-dependent cytotoxicity and DNA damage pathway activation may shift cell viability endpoints. Procurement selection requires viability context review.
EdC Denaturation-free click detection
BrdU Requires harsh DNA denaturation for antibody-based detection, compromising sample integrity and multiplex compatibility.

EdC Comparative Evidence vs Competitor Probes


Low Cytotoxicity in Long-Term Labeling

EdC induces substantially lower cytotoxicity than EdU when combined with thymidine, a critical differentiator for experiments requiring extended incubation periods. This finding directly addresses the known limitation of EdU, which exhibits time-dependent inhibition of cell growth [1]. While the study confirms comparable labeling sensitivity between EdC and EdU, the reduced cytotoxic burden under thymidine co-treatment positions EdC as the preferred choice for long-term proliferation tracking [1].

Cytotoxicity in Long-Term Labeling
Head-to-head
EdC toxicity proportional to EdU content in DNA; substantially lower than EdU
Supports long-term labeling viability context
Five human cell lines; reported minimal intrinsic EdC toxicity vs. deaminated product
Long-term cell proliferation assay DNA synthesis monitoring Click chemistry labeling

Differential Incorporation Across Herpesviruses

The relative incorporation efficiency of EdC compared to EdU is highly dependent on the cellular infection status. In non-infected human fibroblast cells or cells infected with human cytomegalovirus (HCMV) or Kaposi's sarcoma-associated herpesvirus (KSHV), EdC incorporation during 30-minute pulses is significantly lower than that of EdU [1]. However, in cells infected with herpes simplex virus type-1 (HSV-1), EdC and EdU exhibit similar incorporation levels during short pulses [1]. This HSV-1-specific rescue of EdC incorporation is mechanistically linked to the expression of HSV-1 thymidine kinase, which preferentially phosphorylates EdC and thereby increases its incorporation efficiency [1].

Incorporation Across Herpesviruses
Head-to-head
Similar to EdU in HSV-1; significantly lower in HCMV, KSHV, and non-infected cells
HSV-1 model-specific equivalence context
30-min pulse; human fibroblast infection models
Herpes simplex virus research Viral DNA replication Thymidine kinase substrate specificity

Efficient DNA Polymerase Incorporation

EdC demonstrates direct antiviral activity against herpes simplex virus type-1 (HSV-1) replication with a well-characterized inhibitory profile. Against the HSV-1 KOS strain, EdC exhibits an ID₅₀ of 0.2 μg/mL . In primary rabbit kidney (PRK) cell cultures, EdC reduces virus-induced cytopathogenicity across multiple viral strains with minimum inhibitory concentrations (MICs) of 0.2-0.4 μg/mL for HSV-1, 1-2 μg/mL for HSV-2, and 5 μg/mL for vaccinia virus . Notably, EdC displays higher selectivity for HSV replication compared to corresponding 5-substituted 2'-deoxyuridine analogs [1].

DNA Polymerase Acceptance
Head-to-head
Modestly less efficient than native dCTP
Supports reporter fidelity for cytosine incorporation
Klenow fragment (exo-) and DNA polymerase β assays
Antiviral drug discovery HSV-1 inhibition Viral cytopathogenicity

Thymidylate Synthetase Inhibitor and Antiviral Activity

EdC inhibits thymidylate synthetase in a substrate-selective manner, with ID₅₀ values of 3 μg/mL for incorporation of [1',2'-³H]deoxyuridine versus 120 μg/mL for [CH₃-³H]deoxythymidine in PRK cells, representing a 40-fold difference in inhibitory potency . In L1210 leukemia cells, EdC reduces proliferation with an IC₅₀ of 64.5 μg/mL , and this antiproliferative effect is fully reversed by the addition of deoxythymidine (ID₅₀ shifts from 4.4 μg/mL to 1,000 μg/mL upon thymidine rescue) [1]. This reversal confirms that the mechanism of action is specifically mediated through thymidylate synthetase inhibition rather than non-specific cytotoxicity.

Antiviral Activity (HSV-1)
Supplier data
ID50 = 0.2 μg/mL; 40-fold selectivity for dU over dT incorporation inhibition
Supports antiviral mechanism and TK inhibitor screening context
PRK cells, HSV-1 KOS strain; requires independent validation
Antimetabolite mechanism Thymidylate synthetase inhibition Leukemia cell proliferation

Superior Adenovirus Labeling vs EdU and F-ara-EdU

The triphosphate form of EdC, 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP), is accepted as a substrate by Klenow fragment (exo⁻) and DNA polymerase β. Kinetic analysis demonstrates that incorporation of EdC into DNA by these polymerases is, at most, modestly less efficient than native dCTP [1]. This efficient enzymatic acceptance underpins the utility of EdC as a reporter of DNA replication and repair processes in vivo, as subsequently validated in mouse male germ cells and zygotes [1]. The modest reduction in incorporation efficiency relative to the native nucleotide ensures that EdC can be incorporated into genomic DNA at levels sufficient for fluorescent detection via click chemistry without severely perturbing normal replication dynamics [1].

Adenovirus Labeling
Data to verify
Reported higher labeling context vs. EdU and F-ara-EdU
May support adenovirus genome tracking studies
Screening context; source-specific review recommended
DNA polymerase substrate specificity Enzymatic incorporation Click chemistry probe

EdC Optimal Application Scenarios


Long-Term DNA Synthesis Tracking with Preserved Viability

Researchers conducting extended incubation experiments (e.g., multi-day proliferation assays or lineage tracing) should select EdC over EdU when thymidine co-administration is part of the protocol. The substantially reduced cytotoxicity of EdC under these conditions [1] preserves cell viability throughout long-term studies while maintaining labeling sensitivity comparable to EdU [1]. This application leverages EdC's primary differentiation advantage—lower toxicity during extended exposure—which is not achievable with EdU due to its time-dependent growth inhibition effects [1].

HSV-1 DNA Replication and Thymidine Kinase Assays

In HSV-1 infection models, EdC serves as a selective substrate for viral thymidine kinase (TK), achieving incorporation levels comparable to EdU during short pulses despite being significantly less efficiently incorporated in non-infected or other herpesvirus-infected cells [2]. This differential behavior enables researchers to exploit EdC as a probe for HSV-1 TK activity or as a tool to distinguish HSV-1-infected cells from those infected with HCMV or KSHV based on labeling patterns [2]. Procurement of EdC for HSV-1 studies is justified by this unique context-dependent incorporation profile.

Adenovirus Genome Tracking and Particle Assembly

EdC functions as a well-characterized inhibitor of thymidylate synthetase with defined substrate selectivity (40-fold greater potency against deoxyuridine versus deoxythymidine incorporation) . The availability of a specific rescue agent (deoxythymidine) that reverses EdC-induced antiproliferation makes EdC an ideal positive control compound for screening campaigns aimed at identifying novel thymidylate synthetase inhibitors. Its use as a reference standard is supported by the quantitative ID₅₀ values established in both PRK cells (3 μg/mL for deoxyuridine incorporation) and L1210 leukemia cells (IC₅₀ = 64.5 μg/mL) .

CDD Activity Assays and Deoxycytidine Analog Metabolism

For applications requiring gentle, non-denaturing detection of nascent DNA synthesis, EdC provides a clickable ethynyl handle while maintaining near-native polymerase incorporation efficiency [3]. Kinetic analysis confirms that EdCTP is accepted as a substrate by Klenow fragment (exo⁻) and DNA polymerase β with only modestly reduced efficiency compared to native dCTP [3], ensuring reliable genomic incorporation. This makes EdC particularly suitable for in vivo DNA replication and repair studies in sensitive biological systems (e.g., germ cells and zygotes) [3] where harsh BrdU detection methods would compromise sample integrity [4].

Application
Selection Property
Validation Focus
Long-term DNA synthesis tracking
Lower cytotoxicity profile context
Viability endpoint review; CDD expression status
HSV-1 replication and TK assays
Equivalent pulse-labeling efficiency to EdU
Thymidine kinase activity and inhibitor screening endpoints
Adenovirus genome tracking
Reported higher labeling context vs. EdU analogs
Viral particle assembly and signal sensitivity optimization
Cytidine deaminase activity studies
Unique metabolic routing via deoxycytidine kinase
CDD pathway probe; metabolic conversion endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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